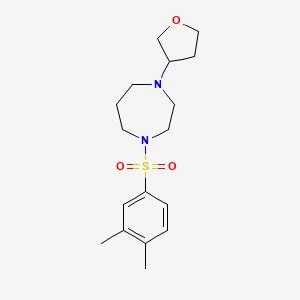

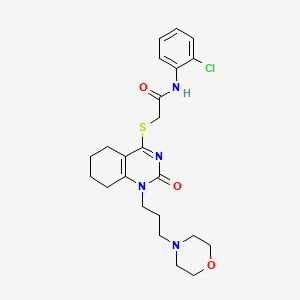

![molecular formula C17H19N3O3S2 B3019280 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1795304-99-2](/img/structure/B3019280.png)

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that features a thiophene and a furan ring, both of which are known for their significance in medicinal chemistry. The molecule also contains a sulfonamide group, which is a common feature in many drugs due to its bioactive properties.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in various studies. For instance, a series of 4-substituted thiophene- and furan-2-sulfonamides with nanomolar-level potency for inhibition of human carbonic anhydrase II in vitro has been prepared, indicating the potential for similar synthetic routes to be applicable to the compound . Additionally, a one-pot synthesis method for furano and pyrano pyrimidinones using poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) suggests that multi-component reactions could be a viable approach for synthesizing complex molecules like the one being analyzed .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing significant twists and dihedral angles between different rings in the molecules. For example, a related compound with a pyrazole ring showed significant twists between the pyrazole and the furan and benzene rings . This suggests that the compound may also exhibit a complex three-dimensional structure, which could be important for its biological activity.

Chemical Reactions Analysis

The reactivity of furan derivatives has been studied, particularly in the context of flavor formation in heated foods. The reaction of furanones with cysteine or hydrogen sulfide produces a complex mixture of volatile compounds, including thiophenes and thiophenones . This indicates that the furan moiety in the compound could be reactive under certain conditions, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are crucial for their potential as pharmaceutical agents. Solubility studies in water and pH 7.4 buffer have been carried out for related compounds to estimate their ability to be formulated in solution . Additionally, the sensitization potential of key representative structures has been determined by in vitro glutathione reactivity studies and guinea pig maximization testing . These studies are essential for understanding the pharmacokinetic and toxicological properties of the compound.

Applications De Recherche Scientifique

Synthesis and Reactivity

Compounds containing furan, thiophene, and sulfonamide groups have been the subject of extensive research due to their intriguing chemical properties and potential therapeutic applications. For instance, the synthesis of dinitro-substituted furans, thiophenes, and azoles demonstrates the versatility of these compounds in organic synthesis. These processes involve the direct nitration of corresponding mononitro compounds to achieve dinitro-substituted derivatives, which are crucial intermediates in the synthesis of pharmacologically active molecules (Katritzky et al., 2008).

Potential Applications

The structural components of these molecules, particularly the incorporation of furan and thiophene rings, are known for their contribution to the biological activity of various compounds. For instance, sulfonamides incorporating furan and thiophene groups have been identified as carbonic anhydrase inhibitors with significant potential as topical intraocular pressure-lowering agents in the treatment of glaucoma. These findings suggest the applicability of such compounds in developing new therapeutic agents (Ilieș et al., 2000).

Furthermore, the iron-catalyzed C-H bond activation and borylation of furans and thiophenes highlight the chemical reactivity of these heterocycles, offering new pathways for functionalizing these compounds for use in various synthetic applications (Hatanaka et al., 2010).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S2/c1-19-16-7-2-6-14(16)15(18-19)12-20(11-13-5-3-9-23-13)25(21,22)17-8-4-10-24-17/h3-5,8-10H,2,6-7,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINUSDYJIFVEFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

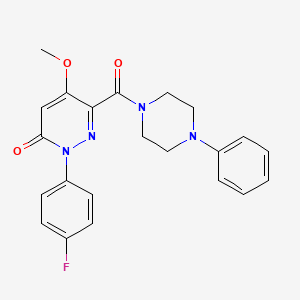

![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)

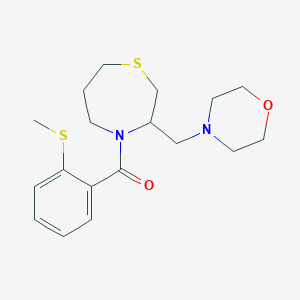

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3019205.png)

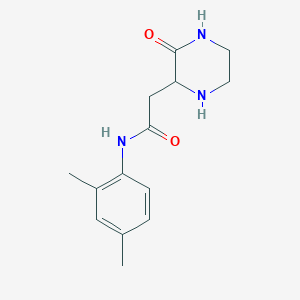

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019212.png)

![1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3019215.png)

![(Z)-3-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019216.png)

![N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3019217.png)

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate](/img/structure/B3019218.png)